2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
Fluorination Techniques : Research by Fritz-Langhals (1994) demonstrated the use of alkali metal fluorides as efficient fluorinating agents, a technique potentially applicable to the synthesis or modification of sulfonamide compounds, including 2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide (Fritz-Langhals, 1994).
Antimalarial and Antiviral Properties : A study by Fahim and Ismael (2021) explored the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, indicating potential pharmacological applications for related sulfonamide compounds in treating infectious diseases (Fahim & Ismael, 2021).
Heterocyclic Compound Synthesis : Samii et al. (1987) discussed new routes to heterocycles via sulphenylation of unsaturated amides, a method that could be adapted for synthesizing derivatives of this compound for potential biological activity investigation (Samii, Ashmawy, & Mellor, 1987).
Pharmacological Applications
- Anticonvulsant Activity : Research into 2-acetamido-N-benzyl-2-(methoxyamino)acetamides by Camerman et al. (2005) highlighted the potential anticonvulsant activities of sulfonamide compounds, suggesting a line of inquiry into the neurological applications of this compound (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Mechanism of Action
Target of Action
Sulfonamide-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Mode of Action
Sulfonamide-based compounds generally work by inhibiting certain enzymes, disrupting metabolic processes in target organisms .
Biochemical Pathways
Sulfonamide-based compounds are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth and proliferation .
Result of Action
The compound’s sulfonamide moiety is known to exhibit antimicrobial properties, suggesting that it may inhibit the growth and proliferation of certain microorganisms .
Properties
IUPAC Name |
2-[(2-benzylsulfonylacetyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-8-22-15(12)17-13(18)10-23(20,21)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNNTWYNXNYGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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